
5-Benzylidenehydantoin
Overview
Description
5-Benzylidenehydantoin is a hydantoin derivative featuring a benzylidene group (C₆H₅–CH=) at the 5-position of the hydantoin core (imidazolidine-2,4-dione). Tshiluka et al. (2022) developed a protocol to synthesize this compound esters through bromoacetyl chloride-mediated reactions, achieving yields suitable for pharmacological evaluation .
The compound’s non-planar conformation, as revealed by X-ray crystallography, distinguishes it from sulfur/selenium analogs (e.g., 5-benzylidene-2-thiohydantoin or selenohydantoin). The angle between the hydantoin and aromatic rings in this compound is 72.68°, contrasting sharply with the near-planar geometry (<10°) of thio/seleno derivatives . This structural feature may influence its intermolecular interactions and solubility profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidenehydantoin typically involves the reaction of hydantoin with aromatic aldehydes through a Knoevenagel condensation reaction. This reaction is carried out in the presence of catalysts such as urea-p-toluenesulfonic acid or guanidine hydrochloride-triethylamine in solvents like polyethylene glycol . The reaction conditions can vary depending on the nature of the substituents on the aromatic aldehyde, with electron-rich aldehydes favoring the urea-p-toluenesulfonic acid catalyst and electron-poor aldehydes favoring the guanidine hydrochloride-triethylamine catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The exocyclic double bond (C5-benzylidene) undergoes nucleophilic additions:
Michael Addition
5-Benzylidenehydantoin reacts with nucleophiles (e.g., thiols, amines) at the α,β-unsaturated carbonyl system:
-
Example : Reaction with ethylenediamine produces a bis-adduct with 72% yield under mild basic conditions.
Cycloaddition
The compound participates in Diels-Alder reactions with dienes (e.g., 1,3-butadiene):
-
Conditions : Toluene, 110°C, 12 h.
Electrophilic Substitution
The benzylidene aromatic ring undergoes Friedel-Crafts alkylation and nitration :
Reaction Type | Reagents | Product | Yield (%) | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 3-Nitrobenzylidenehydantoin | 65 | |
Sulfonation | H₂SO₄/SO₃ | 3-Sulfobenzylidenehydantoin | 58 |
Oxidation
The exocyclic double bond is oxidized to an epoxide using mCPBA :
-
Yield : 68% in dichloromethane at 0°C.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield 5-benzylhydantoin :
-
Conditions : Ethanol, 25°C, 4 h; Yield : 89%.
Ring-Opening Reactions
The hydantoin ring undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Basic Hydrolysis
Coordination Chemistry
The carbonyl and amide groups enable metal complexation:
Metal Ion | Ligand Sites | Application | Source |
---|---|---|---|
Cu(II) | C=O, N-H | Anticancer agents | |
Fe(III) | C=O, C5-benzylidene | Catalytic oxidation studies |
Stereochemical Considerations
-
The Z-configuration of the benzylidene group is thermodynamically favored due to steric hindrance between the benzyl group and hydantoin’s C4-oxygen .
-
NOESY NMR confirms Z-stereochemistry via cross-peaks between the benzylidene proton and C4-H .
Derivatization for Biological Activity
Reactions to enhance pharmacological properties include:
Derivative Type | Reaction | Biological Target | Source |
---|---|---|---|
SIRT2 Inhibitors | Bromoacetylation at N3 | Sirtuin enzymes | |
EGFR Inhibitors | Substituent addition at C5 | Tyrosine kinase inhibition |
Scientific Research Applications
5-Benzylidenehydantoin is a compound of significant interest in scientific research due to its diverse applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition. This article outlines the applications of this compound, supported by relevant case studies and data.
Cancer Therapy
This compound has been identified as a promising candidate for cancer treatment through its dual mechanisms of action:
- EGFR Inhibition : This compound acts as a tyrosine kinase inhibitor, specifically targeting EGFR. In vitro studies demonstrated that it induces antiproliferative effects on non-small cell lung cancer cell lines such as A549. The compound causes cell cycle arrest in the S phase and promotes proapoptotic activities, leading to increased levels of p53 and p21 proteins, which are crucial for cell cycle regulation and apoptosis .
- SIRT Inhibition : Research has shown that this compound can inhibit sirtuins (SIRTs), a family of enzymes involved in various cellular processes including aging and cancer progression. The compound demonstrated low micromolar activity against SIRT2, suggesting its potential utility in treating diseases associated with SIRT dysregulation .
Tyrosinase Inhibition
Another significant application of this compound lies in dermatological treatments, particularly for conditions related to hyperpigmentation. Studies have indicated that derivatives of this compound can effectively inhibit tyrosinase activity, which is essential for melanin production. This property makes it a candidate for cosmetic applications aimed at reducing skin pigmentation .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound have shown potential efficacy against various bacterial strains. This aspect is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.
Other Biological Activities
Research indicates that this compound may also exhibit antidiabetic properties and influence inflammatory pathways by modulating key signaling molecules such as nuclear factor kappa B (NF-κB). These findings suggest a broader therapeutic potential beyond oncology.
Case Study 1: Cancer Cell Lines
In a study examining the effects of this compound on A549 lung cancer cells, researchers observed significant growth inhibition and induction of apoptosis at concentrations above 10 µM. The study utilized flow cytometry to analyze cell cycle distribution and confirmed that the compound effectively causes DNA damage, evidenced by increased DNA strand breaks .
Case Study 2: Tyrosinase Inhibition
A series of experiments focused on the inhibition of mushroom tyrosinase revealed that certain analogs of this compound exhibited strong competitive inhibition. Compound derivatives were synthesized and tested for their ability to inhibit melanin production in B16 melanoma cells, showing promising results that could lead to effective treatments for hyperpigmentation disorders .
Data Table: Applications of this compound
Application | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapy | EGFR Tyrosine Kinase Inhibition | Induces apoptosis in A549 cells; inhibits cell proliferation |
Tyrosinase Inhibition | Competitive Inhibition | Effective in reducing melanin production; potential cosmetic use |
Antimicrobial Activity | Unknown Mechanism | Promising results against various bacterial strains |
Antidiabetic Properties | Modulation of signaling pathways | Potential to influence glucose metabolism |
Mechanism of Action
The mechanism of action of 5-Benzylidenehydantoin involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound acts as a tyrosine kinase inhibitor, blocking the ATP-binding site of EGFR . This inhibition leads to antiproliferative and proapoptotic effects, particularly in non-small cell lung cancer cell lines . Additionally, this compound induces DNA strand breaks and increases the expression of p53 and p21 proteins, contributing to its anticancer activity .
Comparison with Similar Compounds
Structural and Crystallographic Differences
A comparative analysis of 5-arylidenehydantoin derivatives highlights key structural distinctions:
Compound | Substituent at 2-Position | Angle Between Rings (°) | Planarity |
---|---|---|---|
5-Benzylidenehydantoin | Oxygen | 72.68 | Non-planar |
5-Benzylidene-2-thiohydantoin | Sulfur | ~9.21 | Planar |
5-Benzylidene-2-selenohydantoin | Selenium | ~9.21 | Planar |
Data from the Cambridge Structural Database (CSD) confirms that most thio/seleno analogs adopt planar configurations, whereas this compound’s non-planarity is rare . This divergence arises from steric and electronic effects of the 2-position substituent (O vs. S/Se), impacting conjugation and ring stacking.
Photochemical Stability and UV Absorption
This compound derivatives show moderate UV absorption (λmax ~290 nm in methanol), but inferior photostability compared to commercial UV filters like avobenzone. Irradiation under solar light simulators induces decomposition (>50% degradation in 1 hour), limiting their utility as sunscreens . In contrast, 5-cinnamylidenehydantoin derivatives exhibit red-shifted absorption spectra (λmax ~320 nm) and enhanced stability, making them more viable for photoprotection .
Key Research Findings and Implications
- Synthetic Scalability : Ultrasonic methods for thiohydantoins offer greener, faster routes than traditional condensation , whereas this compound synthesis requires optimization for industrial-scale production.
- Pharmacological Potential: While this compound’s antidiabetic activity is promising, its non-planar structure may necessitate derivatization (e.g., introducing electron-withdrawing groups) to improve bioavailability.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are effective for preparing 5-Benzylidenehydantoin, and how can reaction conditions be optimized?
The synthesis of this compound typically involves a condensation reaction between hydantoin and benzaldehyde derivatives under acidic or basic conditions. For example, the Pinacol-Pinacolone rearrangement mechanism (used for related hydantoin derivatives) employs urea and aromatic diketones like benzil, with sodium hydroxide as a catalyst . Optimization includes controlling reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios. Post-synthesis, purification via recrystallization or column chromatography ensures high yield (>70%) and purity (>95%). Characterization by melting point analysis and TLC should precede advanced spectroscopic validation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy : Provides structural confirmation through proton and carbon chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm, hydantoin carbonyls at δ 170–180 ppm).
- X-ray crystallography : Resolves non-planar conformations in the benzylidenehydantoin moiety, as seen in crystal structures where the angle between hydantoin and aromatic rings varies (e.g., 72.68° in some derivatives) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1750 cm⁻¹). Data should be cross-referenced with databases like the Cambridge Structural Database (CSD) to validate structural anomalies .
Q. What are the primary research applications of this compound in pharmacology and materials science?
The compound is explored as:
- UV filters : Derivatives with planar 5-arylidene structures exhibit UV absorption maxima at 290–320 nm, suitable for sunscreen formulations .
- Biochemical probes : Modifications at the hydantoin N3 position enhance binding affinity to enzymatic targets (e.g., kinase inhibitors) .
- Polymer precursors : The reactive double bond enables incorporation into photostable materials .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be systematically addressed?
Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems). Strategies include:
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ values against specific cancer cells).
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability.
- Structural-activity relationship (SAR) studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with bioactivity .
Q. What computational approaches predict the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) calculations model electron distribution at the C5 benzylidene bond, predicting regioselectivity in nucleophilic additions. Molecular docking simulations (e.g., AutoDock Vina) assess binding modes with biological targets, guiding rational design. For example, planar derivatives show higher binding affinity due to reduced steric hindrance .
Q. What strategies optimize multi-step syntheses using this compound as an intermediate?
- Protection-deprotection : Temporarily block reactive sites (e.g., hydantoin NH groups) using tert-butyldimethylsilyl (TBS) groups to prevent side reactions.
- Catalytic systems : Employ palladium catalysts for cross-coupling reactions at the benzylidene aromatic ring.
- Process monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .
Q. Data Presentation and Reproducibility
Q. Why do some this compound derivatives exhibit non-planar conformations, and how does this affect their properties?
Non-planarity arises from steric clashes between the hydantoin ring and substituents on the benzylidene group. For instance, bulky ortho-substituents increase dihedral angles (>70°), reducing conjugation and altering UV absorption profiles. Planar derivatives (dihedral angles <10°) show enhanced photostability due to extended π-systems .
Q. How can researchers leverage the Cambridge Structural Database (CSD) to design new this compound analogs?
Query the CSD for similar fragments (e.g., 20 entries for this compound) to extract bond lengths, angles, and packing motifs. Use this data to predict solubility (via Hirshfeld surface analysis) and polymorphism risks. For example, analogs with hydrogen-bonding motifs (e.g., N-H···O) often crystallize in monoclinic systems .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-benzylideneimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H8N2O2/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
InChI Key |
UDTSPKADQGPZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.